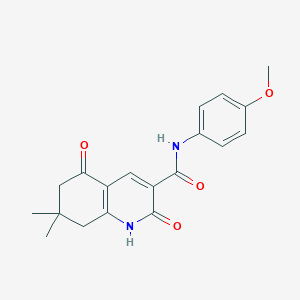![molecular formula C19H24O2 B4709262 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B4709262.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene)
Descripción general
Descripción
1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene), also known as DMBP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBP is a colorless liquid with a molecular formula of C22H26O2 and a molecular weight of 322.44 g/mol. It is primarily used as a cross-linking agent for polymers and resins, and its unique chemical properties make it an ideal candidate for various industrial and scientific applications.
Mecanismo De Acción
The exact mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has been shown to have a variety of biochemical and physiological effects, including reducing the expression of certain genes involved in cancer cell growth and proliferation. 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has also been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) in lab experiments is its low toxicity and high stability. 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene), including exploring its potential as a drug delivery agent for cancer therapy, investigating its use as a surfactant in oil spill remediation, and studying its effects on other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) and its potential for use in various scientific fields.
Aplicaciones Científicas De Investigación
1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has been extensively studied for its potential applications in various scientific fields, including materials science, biomedicine, and environmental science. In materials science, 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) is used as a cross-linking agent for polymers and resins, which enhances their mechanical and thermal properties. In biomedicine, 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) has been shown to have anticancer properties and can be used as a drug delivery agent. In environmental science, 1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene) can be used as a surfactant in oil spill remediation.
Propiedades
IUPAC Name |
1-methyl-3-[5-(3-methylphenoxy)pentoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-16-8-6-10-18(14-16)20-12-4-3-5-13-21-19-11-7-9-17(2)15-19/h6-11,14-15H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZGXUOVKMGWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCOC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709185.png)
![ethyl N-[4-(butyrylamino)benzoyl]glycinate](/img/structure/B4709199.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4709215.png)
![propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4709216.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4709227.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4709242.png)
![1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B4709252.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone](/img/structure/B4709270.png)
![2-cyano-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B4709292.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709298.png)